molecular formula C19H13BrN2O3 B3847747 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide

Cat. No. B3847747
M. Wt: 397.2 g/mol
InChI Key: BCAJIFOLRXOPRM-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a hydrazide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its biological activities.

Mechanism of Action

The mechanism of action of N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with biomolecules. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in inflammation, oxidative stress, and other biological processes.
Biochemical and Physiological Effects:
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated its potential therapeutic effects in various animal models of diseases, including cancer, inflammation, and infection.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water, which may limit its use in certain experimental settings, and its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide. These include further studies on its mechanism of action, identification of its molecular targets, optimization of its pharmacological properties, and development of novel derivatives with improved potency and selectivity. Additionally, studies on its potential applications in other fields, such as materials science and environmental chemistry, may also be of interest.

Scientific Research Applications

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, it has been shown to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. In biochemistry, it has been studied for its interactions with various biomolecules, including enzymes, receptors, and DNA.

properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3/c20-16-9-18-17(24-11-25-18)8-13(16)10-21-22-19(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAJIFOLRXOPRM-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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